7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one
CAS No.:
Cat. No.: VC20013474
Molecular Formula: C23H18O4
Molecular Weight: 358.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H18O4 |
|---|---|
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | 7-[(3-methoxyphenyl)methoxy]-4-phenylchromen-2-one |
| Standard InChI | InChI=1S/C23H18O4/c1-25-18-9-5-6-16(12-18)15-26-19-10-11-20-21(17-7-3-2-4-8-17)14-23(24)27-22(20)13-19/h2-14H,15H2,1H3 |
| Standard InChI Key | DFXGGGAMTVPAHN-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4 |
Introduction
7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound features a complex molecular structure characterized by the presence of a methoxybenzyl group and a phenyl group attached to a chromen-2-one core. The molecular formula for this compound is C23H22O4, and its molecular weight is approximately 374.42 g/mol.
Synthesis
The synthesis of 7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one typically involves several key steps, often employing techniques like refluxing or microwave-assisted synthesis to enhance yields and reduce reaction times. Modern synthetic methods, such as continuous flow reactors, can improve scalability and efficiency in industrial settings.
Biological Activities and Applications
This compound is of interest in scientific research due to its potential biological activities, particularly in medicinal chemistry. Its unique structure may confer biological activity, making it a candidate for further pharmacological development. While specific biological activities have not been extensively detailed, compounds with similar structures have shown potential in various therapeutic areas.
Research Findings and Future Directions
Research on 7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one is ongoing, with a focus on understanding its interactions with biological targets. Further studies are necessary to elucidate its full spectrum of biological activities and potential therapeutic applications. The compound's structural attributes suggest potential applications in fields such as antimicrobial and anticancer research, similar to other chromenone derivatives.
Comparison with Similar Compounds
Compounds like 7-[(3-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one and 6-hexyl-7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one share structural similarities but have distinct functional groups that influence their properties and biological activities. These variations highlight the importance of specific substituents in modulating the pharmacological profiles of chromenone derivatives.
Comparison Table
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one | C23H22O4 | Methoxybenzyl and phenyl groups |
| 7-[(3-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one | - | Propyl group at the 6th position |
| 6-hexyl-7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one | - | Hexyl side chain |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume